3-Bromocyclopentane-1-carbonitrile
Overview
Description
3-Bromocyclopentane-1-carbonitrile is a versatile chemical compound widely used in scientific research. Its molecular formula is C6H8BrN, and it has a molecular weight of 174.04 g/mol . This compound is known for its unique properties, making it an invaluable tool for various applications in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromocyclopentane-1-carbonitrile typically involves the bromination of cyclopentane followed by the introduction of a nitrile group. One common method includes the reaction of cyclopentane with bromine in the presence of a catalyst to form 3-bromocyclopentane. This intermediate is then treated with a cyanide source, such as sodium cyanide, under appropriate conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Bromocyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
3-Bromocyclopentane-1-carbonitrile is extensively used in scientific research due to its versatile nature. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Pharmaceutical Development: Used in the development of novel pharmaceutical compounds and intermediates.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Biological Studies: Utilized in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Bromocyclopentane-1-carbonitrile involves its interaction with various molecular targets. The bromine atom and nitrile group are reactive sites that can participate in different chemical reactions. These interactions can modulate biological pathways, making the compound useful in studying enzyme functions and receptor binding .
Comparison with Similar Compounds
- 3-Chlorocyclopentane-1-carbonitrile
- 3-Iodocyclopentane-1-carbonitrile
- Cyclopentane-1-carbonitrile
Comparison: 3-Bromocyclopentane-1-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom is more reactive than chlorine but less reactive than iodine, making it suitable for specific synthetic applications. Additionally, the nitrile group provides a site for further functionalization, enhancing its utility in organic synthesis .
Properties
IUPAC Name |
3-bromocyclopentane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN/c7-6-2-1-5(3-6)4-8/h5-6H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTCFOSERODSMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338444-78-3 | |
Record name | 3-bromocyclopentane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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